N'-hydroxy-2-methoxybutanimidamide

Description

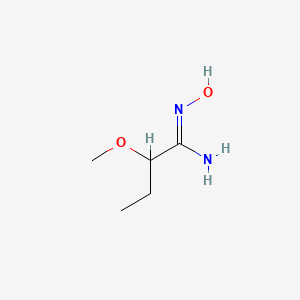

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

N'-hydroxy-2-methoxybutanimidamide |

InChI |

InChI=1S/C5H12N2O2/c1-3-4(9-2)5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |

InChI Key |

OYFJUZCIYLYBOW-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(/C(=N/O)/N)OC |

Canonical SMILES |

CCC(C(=NO)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 2 Methoxybutanimidamide and Its Analogs

Advanced Synthetic Routes to N'-hydroxy-2-methoxybutanimidamide

The construction of this compound hinges on the efficient formation of the N'-hydroxyimidamide functional group from a suitable precursor, typically a nitrile. Advanced synthetic strategies focus on maximizing yield and purity while ensuring the stability of the methoxy (B1213986) group at the C2 position.

Chemo- and Regioselective Approaches in this compound Synthesis

A primary challenge in the synthesis of this compound is achieving high chemoselectivity to avoid the formation of undesired by-products, such as the corresponding amide. The reaction of the precursor, 2-methoxybutanenitrile (B2990799), with hydroxylamine (B1172632) is the most direct route to the target compound. rsc.orgresearchgate.net However, the reaction conditions must be finely tuned to favor the nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon, rather than the oxygen atom which can lead to the amide impurity. rsc.org

The regioselectivity is dictated by the inherent reactivity of the nitrile group. The presence of the electron-withdrawing methoxy group at the adjacent carbon can influence the electrophilicity of the nitrile carbon, potentially affecting the reaction rate. The choice of solvent and base is crucial in modulating the reactivity of hydroxylamine and guiding the reaction towards the desired N'-hydroxyimidamide product.

Development of Efficient Synthetic Strategies for this compound

An efficient and widely adopted strategy for the synthesis of N'-hydroxyimidamides involves the direct treatment of a nitrile with a hydroxylamine salt in the presence of a base. researchgate.net For the synthesis of this compound, this would involve the reaction of 2-methoxybutanenitrile with hydroxylamine hydrochloride and a suitable base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol (B145695).

The general reaction is as follows:

CH₃CH₂CH(OCH₃)C≡N + NH₂OH·HCl + Base → CH₃CH₂CH(OCH₃)C(=NOH)NH₂ + Base·HCl

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction. Optimization of temperature and reaction time is critical to maximize the yield and minimize the formation of by-products.

Scalable Synthetic Protocols for this compound

For the large-scale production of this compound, a robust and scalable protocol is essential. A one-pot synthesis approach is often preferred to minimize processing steps and potential losses. A plausible scalable protocol would involve charging a reactor with 2-methoxybutanenitrile and a solution of hydroxylamine hydrochloride in ethanol. A base, such as a solution of sodium hydroxide (B78521) or potassium carbonate, would then be added portion-wise to control the exothermicity of the reaction.

| Parameter | Condition |

| Reactants | 2-methoxybutanenitrile, Hydroxylamine hydrochloride |

| Base | Sodium carbonate, Triethylamine |

| Solvent | Ethanol |

| Temperature | 25-50 °C |

| Reaction Time | 12-24 hours |

| Work-up | Filtration of salt, evaporation of solvent, recrystallization |

This table outlines typical conditions for the scalable synthesis of N'-hydroxyimidamides, which would be applicable to the target molecule.

Precursor Chemistry in this compound Synthesis

The successful synthesis of this compound is fundamentally dependent on the efficient preparation of its key precursor, 2-methoxybutanenitrile. The design and synthesis of this intermediate, along with the careful selection of subsequent reactants and catalysts, are paramount.

Design and Synthesis of Key Intermediates for this compound

The primary intermediate for the synthesis of this compound is 2-methoxybutanenitrile. Several synthetic routes can be envisaged for its preparation:

From 2-bromobutanoic acid: A multi-step synthesis could start with the esterification of 2-bromobutanoic acid, followed by nucleophilic substitution of the bromide with sodium methoxide (B1231860) to yield the 2-methoxy ester. Subsequent amidation and dehydration of the resulting amide would afford 2-methoxybutanenitrile. highfine.comlibretexts.org

From 2-hydroxybutanenitrile (B1294457) (Lactonitrile derivative): Methylation of the hydroxyl group of a protected 2-hydroxybutanenitrile derivative is another viable route.

Via nucleophilic substitution: The reaction of a 2-halobutanenitrile with sodium methoxide could directly yield 2-methoxybutanenitrile. However, this reaction might be prone to elimination side reactions.

A plausible synthetic sequence for 2-methoxybutanenitrile is detailed in the table below:

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification | 2-bromobutanoic acid, Methanol (B129727), H₂SO₄ (cat.), Reflux |

| 2 | Methoxylation | Methyl 2-bromobutanoate, Sodium methoxide, Methanol, RT |

| 3 | Amidation | Methyl 2-methoxybutanoate, Ammonia, High pressure/temperature |

| 4 | Dehydration | 2-methoxybutanamide (B2735377), P₂O₅ or SOCl₂, Heat |

Evaluation of Reactants and Catalytic Systems in this compound Formation

The conversion of 2-methoxybutanenitrile to this compound involves the critical addition of hydroxylamine. The choice of reactants and any catalytic system can significantly impact the reaction's efficiency.

Hydroxylamine Source: Hydroxylamine hydrochloride is commonly used due to its stability and ease of handling. Free hydroxylamine can also be generated in situ.

Base: The base plays a dual role: it neutralizes the hydrochloride of hydroxylamine and can catalyze the addition to the nitrile. Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃) and organic amines (triethylamine, diisopropylethylamine). The strength and steric hindrance of the base can influence the reaction rate and selectivity. researchgate.net

Catalytic Systems: While the reaction is often base-mediated, the use of specific catalysts is an area of ongoing research to improve efficiency and selectivity. For analogous transformations, certain metal catalysts have been explored to facilitate the addition of nucleophiles to nitriles. However, for the synthesis of N'-hydroxyimidamides, a base-mediated approach remains the most common. Studies on the reaction mechanism suggest that ionic liquids could potentially serve as both solvent and catalyst, promoting the desired reaction pathway while minimizing side products. rsc.org

| Reactant/Catalyst | Role | Considerations |

| Hydroxylamine Hydrochloride | Source of hydroxylamine | Stable and commercially available |

| Sodium Carbonate | Base | Inexpensive, easy to remove |

| Triethylamine | Base | Soluble in organic solvents, acts as a scavenger |

| Ethanol | Solvent | Protic, dissolves reactants well |

This table summarizes the key reactants and their roles in the formation of this compound.

Derivatization Strategies for this compound

The strategic derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and potential biological activity. This can be achieved through various chemical transformations targeting the key functional groups present in the molecule.

Chemical Transformations and Functional Group Interconversions of this compound

The this compound molecule offers several sites for chemical modification, including the N'-hydroxy group, the imidamide nitrogen atoms, and the methoxy group. Functional group interconversions at these positions can lead to a diverse array of analogs with potentially enhanced properties.

The N'-hydroxy group is a prime target for derivatization. O-alkylation or O-acylation can be readily achieved under standard conditions. For instance, reaction with alkyl halides in the presence of a base such as potassium carbonate can yield the corresponding O-alkyl ethers. Similarly, acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) can produce O-acyl derivatives. These modifications can improve metabolic stability and membrane permeability.

The imidamide moiety itself can undergo various transformations. The nitrogen atoms can be further alkylated or acylated, although selective derivatization might require the use of protecting groups. Hydrolysis of the imidamide under acidic or basic conditions could lead to the corresponding amide or carboxylic acid, providing a route to a different class of compounds.

The 2-methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 2-hydroxy derivative. This transformation is significant as the introduction of a hydroxyl group can provide a new site for hydrogen bonding interactions, which can be critical for biological target engagement.

Table 1: Potential Functional Group Interconversions for this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Utility |

| N'-Hydroxy | Alkyl halide, K₂CO₃, Acetone | N'-Alkoxy | Improved metabolic stability |

| N'-Hydroxy | Acid chloride, Pyridine | N'-Acyloxy | Prodrug strategies |

| Imidamide | H₃O⁺ or OH⁻, Heat | Amide/Carboxylic Acid | Access to different compound classes |

| 2-Methoxy | BBr₃, CH₂Cl₂ | 2-Hydroxy | Introduction of H-bond donor |

Synthesis of this compound Derivatives for Enhanced Chemical Utility

The synthesis of derivatives with enhanced chemical utility often focuses on introducing functionalities that can serve as handles for bioconjugation, fluorescent labeling, or for improving pharmacokinetic properties.

For instance, the introduction of a terminal alkyne or azide (B81097) group onto the scaffold would enable "click chemistry" reactions, allowing for the straightforward attachment of a wide range of molecules, including polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation half-life, or fluorescent dyes for imaging studies. This could be achieved by utilizing an alkylating agent bearing the desired functional group for the O-alkylation of the N'-hydroxy group.

Another strategy involves the incorporation of ionizable groups, such as carboxylic acids or amines, to enhance aqueous solubility. The 2-hydroxy derivative, obtained from the cleavage of the methoxy ether, could be further oxidized to a ketone, which can then be derivatized to introduce various functionalities.

Table 2: Examples of this compound Derivatives with Enhanced Utility

| Derivative Type | Synthetic Approach | Potential Application |

| Alkyne-functionalized | O-alkylation with propargyl bromide | Click chemistry, bioconjugation |

| Azide-functionalized | O-alkylation with an azido-alkyl halide | Click chemistry, bioconjugation |

| Carboxylic acid-containing | Derivatization of the 2-hydroxy group | Improved aqueous solubility |

| Fluorescently-labeled | Conjugation with a fluorescent dye | Cellular imaging, binding assays |

Mechanistic Investigations of Reactions Involving N Hydroxy 2 Methoxybutanimidamide

Elucidation of Reaction Pathways and Transition States for N'-hydroxy-2-methoxybutanimidamide

No specific studies on the reaction pathways or transition states involving this compound have been reported. Research in this area would be essential to understand its reactivity, stability, and potential for synthetic applications. Such studies would typically involve computational chemistry to model the reaction coordinates and identify the structures of transition states, as well as experimental work to validate the proposed pathways.

Kinetic Studies and Activation Parameters of this compound Reactions

There are currently no published kinetic studies or determined activation parameters (such as activation energy, enthalpy, and entropy of activation) for reactions involving this compound. This information is critical for understanding the rates of reactions and the factors that influence them. For the broader class of N-hydroxy amidines, theoretical studies have calculated the energy barriers for tautomeric interconversion, which are generally high (33-71 kcal/mol) for uncatalyzed processes, making them slow at room temperature. nih.gov However, without specific experimental data for this compound, these values remain speculative for this particular compound.

Isotopic Labeling Studies in this compound Transformations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. However, a search of the scientific literature yielded no isotopic labeling studies specifically involving this compound. Such experiments would be invaluable for tracing the fate of specific atoms during a reaction, for example, by replacing the hydrogen of the N-hydroxy group with deuterium (B1214612) to study proton transfer steps.

Role of the N-Hydroxy Group in Reaction Mechanisms of this compound

The N-hydroxy group is a key functional group that is expected to dominate the reactivity of this compound. Its role can be multifaceted, involving proton transfer, tautomerism, and participation in radical pathways.

Proton Transfer Dynamics and Tautomerism in this compound Chemistry

This compound is expected to exist in a tautomeric equilibrium between the amidoxime (B1450833) form and the imino-hydroxylamine form. Theoretical studies on general N-hydroxy amidines indicate that the amidoxime tautomer is generally more stable. nih.gov The energy difference between the tautomers is reported to be in the range of 4-10 kcal/mol. nih.gov The interconversion between these tautomers involves proton transfer. In the absence of a catalyst or solvent assistance, the energy barrier for this process is high, suggesting that interconversion at room temperature would be slow. nih.gov However, it has been shown that the presence of water molecules can significantly lower this barrier to around 9-20 kcal/mol, thereby accelerating the rate of tautomerization. nih.gov No specific experimental or computational data for the tautomerism of this compound is available.

Radical Pathways and Single-Electron Transfer Processes involving this compound

The N-hydroxy group can also facilitate radical reactions. While there are no studies specifically on this compound, related compounds like N-hydroxyphthalimide (NHPI) are well-known to act as precursors for nitrogen-centered radicals through single-electron transfer (SET) processes. These radicals can then participate in a variety of synthetic transformations. It is plausible that this compound could undergo similar activation, but this remains to be experimentally verified.

Catalytic Applications and Mechanistic Insights of this compound as a Reactant or Intermediate

There are no published reports on the catalytic applications of this compound, either as a catalyst itself or as a reactant or intermediate in a catalytic cycle. The broader class of N-hydroxy compounds has been explored in catalysis; for instance, N-hydroxyphthalimide is a known catalyst for aerobic oxidation reactions. The potential for this compound in catalysis is an unexplored area of research.

Computational Chemistry and Theoretical Studies on N Hydroxy 2 Methoxybutanimidamide

Quantum Chemical Investigations of N'-hydroxy-2-methoxybutanimidamide

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For a compound like this compound, these studies would offer insights into its stability, reactivity, and electronic characteristics.

Electronic Structure and Bonding Analysis of this compound

The electronic structure of this compound would be characterized by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing N'-hydroxy-imidamide moiety. A Natural Bond Orbital (NBO) analysis would likely reveal significant delocalization of electron density across the C=N double bond and onto the hydroxyl group. This charge distribution is crucial in determining the molecule's dipole moment and its interaction with other molecules. The bonding analysis would further elucidate the nature of the covalent bonds within the molecule, including the polarization of the N-O and O-H bonds in the hydroxyimidamide group, which are key to its chemical behavior.

Conformational Analysis and Stereochemical Considerations of this compound

Conformational analysis of this compound is critical due to the presence of several rotatable single bonds. Studies on similar N-hydroxy amides have shown a strong preference for trans conformations with respect to the amide backbone. nih.govnih.gov For this compound, the rotation around the C-C and C-O bonds of the methoxybutyl group, as well as the C-N and N-O bonds of the imidamide function, would lead to various conformers with different energy levels. The stereochemistry at the chiral center (C2) of the butanimidamide (B92998) backbone adds another layer of complexity, leading to (R) and (S) enantiomers, each with its own set of stable conformations. The relative energies of these conformers would be influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen or oxygen atoms.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity and spectroscopic properties of molecules.

Prediction of Reaction Energetics and Transition States for this compound

DFT calculations could be employed to predict the energetics of reactions involving this compound, such as its formation or decomposition. By mapping the potential energy surface, transition state structures for various reaction pathways can be identified, and the associated activation energies can be calculated. This information is vital for understanding the kinetic stability and reaction mechanisms of the compound. For instance, the deprotonation of the hydroxyl group, a key step in many of its potential reactions, could be modeled to determine its pKa value.

Spectroscopic Property Simulations of this compound and its Complexes

DFT is widely used to simulate spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, simulations of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be particularly informative. The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of its functional groups, such as the O-H, C=N, and C-O bonds. The simulated ¹H and ¹³C NMR chemical shifts would depend on the electronic environment of each nucleus, providing a detailed picture of the molecule's connectivity and conformation.

Molecular Modeling of Intermolecular Interactions of this compound

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, can be used to study how this compound interacts with other molecules, such as biological macromolecules. The N'-hydroxy-imidamide functional group is capable of acting as both a hydrogen bond donor (via the OH group) and acceptor (via the nitrogen and oxygen atoms). nih.govnih.gov These interactions are crucial for its potential biological activity. Molecular modeling studies on similar hydroxyamidine derivatives have highlighted the importance of these interactions in binding to target proteins. nih.gov Such models for this compound would predict its preferred binding modes and affinities, guiding the design of new compounds with specific biological functions.

Information regarding this compound is not available in the searched sources.

Following a comprehensive review of scientific literature and chemical databases, no specific research, computational studies, or data pertaining to the chemical compound "this compound" could be located. As a result, it is not possible to provide an article on its computational chemistry, theoretical studies, hydrogen bonding networks, or solvation effects that would meet the requirements for scientific accuracy and detail.

The user's request is highly specific, demanding in-depth information and data tables that can only be derived from dedicated research on the compound . The absence of such research in the public domain prevents the creation of the requested content. Further investigation into the computational analysis of structurally analogous molecules might offer some generalized insights, but it would not adhere to the strict focus on "this compound" as stipulated in the instructions.

Therefore, this article cannot be generated as the foundational scientific information is not available.

Coordination Chemistry of N Hydroxy 2 Methoxybutanimidamide

N'-hydroxy-2-methoxybutanimidamide as a Ligand in Metal Complexes

Synthesis and Characterization of this compound Coordination Compounds

The synthesis of coordination compounds involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. Generally, the ligand is deprotonated in situ by a base or by the basicity of the metal salt's anion to facilitate coordination.

The general synthetic procedure can be represented as: MXn + mL → [M(L')m]X(n-m) + mHX

Where M is the metal ion, X is the counter-ion, L is this compound, and L' is its deprotonated form.

Characterization of these coordination compounds relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in confirming the coordination of the ligand. A shift in the C=N stretching frequency and the disappearance of the O-H stretching vibration from the N'-hydroxy group are indicative of complex formation. nih.gov Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes, which are influenced by the coordination geometry. dntb.gov.ua Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. Elemental analysis and mass spectrometry are employed to determine the empirical formula and confirm the composition of the synthesized complexes.

Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)2] Complex

| Technique | Key Observation | Interpretation |

| FT-IR (cm-1) | Disappearance of broad ν(O-H) band around 3200 cm-1. Shift of ν(C=N) from ~1650 cm-1 to lower wavenumbers. | Deprotonation of the N'-hydroxy group and coordination of the imidamide nitrogen. |

| UV-Vis (nm) | Appearance of new bands in the visible region. | d-d electronic transitions of the metal center in the ligand field. |

| 1H NMR (ppm) | Disappearance of the N-OH proton signal. Shifts in the resonances of the butanimidamide (B92998) backbone protons. | Confirmation of deprotonation and coordination. |

Binding Modes and Ligand Field Effects of this compound in Metal Centers

The this compound ligand is expected to primarily act as a bidentate chelating agent, coordinating to a metal center through the deprotonated oxygen atom of the hydroxyl group and the nitrogen atom of the imidamide moiety. researchgate.net This forms a stable five-membered chelate ring. The methoxy (B1213986) group is generally not directly involved in coordination due to its lower basicity and steric factors.

The electronic environment created by the coordinated this compound ligands around a metal center gives rise to ligand field effects. The strength of the ligand field influences the splitting of the d-orbitals of the metal ion, which in turn determines the electronic and magnetic properties of the complex. libretexts.org The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, would likely place this compound as a ligand of intermediate strength. libretexts.org The electronic spectra of transition metal complexes with this ligand would exhibit d-d transitions whose energies correspond to the ligand field splitting parameter (Δ). nih.gov This parameter is crucial for understanding the stability, color, and magnetic behavior of the complexes. For instance, a larger Δ value would favor a low-spin electronic configuration for metals where this is possible. The dynamic movement of ligands can also cause significant changes in the ligand field. rsc.org

Metal-Ligand Reactivity and Catalysis with this compound Complexes

The reactivity of metal complexes of this compound is intrinsically linked to the nature of both the metal center and the ligand. The ligand can influence the redox potential of the metal, its Lewis acidity, and the accessibility of coordination sites for substrate binding. These factors are pivotal in the catalytic performance of these complexes in various organic transformations.

Catalytic Performance of this compound Metal Complexes in Organic Transformations

While specific catalytic applications for this compound complexes are not extensively documented, the catalytic activity of structurally related metal complexes, such as those with Schiff bases and other N,O-donor ligands, suggests potential applications. nih.govmdpi.com These complexes have shown promise in catalyzing oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov For example, metal complexes containing N,O-donor ligands have been utilized in the oxidation of alcohols and hydrocarbons. The electronic properties of the this compound ligand, modulated by the electron-donating methoxy group, could enhance the catalytic efficiency of the metal center in such transformations.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Reaction Type | Metal Ion | Potential Role of the Complex |

| Oxidation of Alkenes | Mn(II), Co(II) | Activation of an oxidant (e.g., H2O2) to form a high-valent metal-oxo species. |

| Hydrosilylation of Alkenes | Fe(II), Ni(II) | Activation of the Si-H bond of a silane and coordination of the alkene. |

| Coupling Reactions | Pd(II), Cu(I) | Facilitating oxidative addition and reductive elimination steps in cross-coupling cycles. |

Mechanistic Aspects of Metal-Catalyzed Reactions Involving this compound

The mechanism of catalytic reactions involving this compound complexes would likely follow pathways established for other coordination catalysts. rsc.org The ligand's role is multifaceted; it stabilizes the metal center, modulates its electronic properties, and can participate in the catalytic cycle through proton transfer or by influencing the stereochemistry of the reaction.

In oxidation catalysis, the mechanism might involve the formation of a high-valent metal-oxo or metal-peroxo intermediate. The this compound ligand would support the stabilization of this highly reactive species. In reactions like hydrosilylation, the mechanism could proceed through the formation of a metal-hydride intermediate, which then adds across the double bond of the substrate. nih.gov The understanding of these mechanistic pathways is crucial for the rational design of more efficient and selective catalysts based on this compound. byu.edu

To provide a comprehensive and accurate article, verifiable research findings are essential. Without such sources, any generated content would be speculative and not meet the required standards of scientific accuracy. Further research on this specific compound is needed to populate the detailed sections and subsections as outlined in the user's request.

Future Perspectives and Research Directions for N Hydroxy 2 Methoxybutanimidamide

Interdisciplinary Research Opportunities for N'-hydroxy-2-methoxybutanimidamide

The multifaceted nature of this compound paves the way for a plethora of collaborative research endeavors, spanning various scientific disciplines. The inherent properties of its functional groups suggest potential applications that can be explored through interdisciplinary approaches.

The hydroxyimidamide moiety is a known structural feature in various biologically active compounds. This opens up avenues for collaboration between synthetic chemists and pharmacologists to explore its potential as a therapeutic agent. For instance, hydroxyimidamides are recognized for their role as prodrugs of amidines, which can exhibit a range of biological effects. Furthermore, this functional group is a known metal-chelating agent, suggesting potential applications in medicinal chemistry for the development of enzyme inhibitors or in materials science for the creation of novel coordination polymers.

The presence of the 2-methoxy group introduces a stereocenter and influences the molecule's polarity and metabolic stability. This chiral feature is of significant interest in asymmetric synthesis and medicinal chemistry, where stereoisomers can exhibit vastly different biological activities. Collaboration with computational chemists could provide valuable insights into the conformational preferences and electronic properties of the different stereoisomers of this compound, guiding the design of stereoselective syntheses and biological evaluations.

Opportunities for interdisciplinary research are summarized in the table below:

| Discipline | Potential Research Focus |

| Medicinal Chemistry | Exploration of therapeutic potential, including enzyme inhibition and prodrug strategies. |

| Pharmacology | Investigation of biological activities and mechanisms of action. |

| Materials Science | Development of novel coordination polymers and metal-chelating agents. |

| Asymmetric Synthesis | Design of stereoselective synthetic routes to access enantiomerically pure forms. |

| Computational Chemistry | Modeling of molecular properties, conformational analysis, and reaction mechanisms. |

| Agricultural Science | Evaluation of potential as a pesticide or plant growth regulator. |

Challenges and Prospects in this compound Research

The path to fully understanding and utilizing this compound is not without its challenges. A primary hurdle is the development of efficient and scalable synthetic routes. The synthesis of N-hydroxyimidamides can be complex, and the introduction of a methoxy (B1213986) group at the C2 position adds another layer of synthetic challenge, particularly in controlling stereochemistry. Overcoming these synthetic obstacles will be crucial for providing sufficient quantities of the compound for detailed investigation.

Another significant challenge lies in the comprehensive characterization of its physicochemical properties, including its stability under various conditions. The hydroxyimidamide functional group can be susceptible to hydrolysis, which could impact its shelf-life and formulation development. Detailed stability studies will be essential for any potential application.

Despite these challenges, the prospects for this compound research are promising. The unique combination of functional groups suggests a high potential for novel discoveries. Its structural similarity to other biologically active compounds provides a strong rationale for its investigation in various therapeutic areas. Furthermore, the development of new synthetic methodologies could not only facilitate access to this specific compound but also contribute to the broader field of organic synthesis.

Innovative Methodologies for Further Exploration of this compound Chemistry

Advancing the study of this compound will necessitate the adoption and development of innovative research methodologies. High-throughput screening techniques could be employed to rapidly evaluate its biological activity against a wide range of targets. This approach, combined with computational modeling and virtual screening, can help to prioritize experimental efforts and identify promising areas for further investigation.

The exploration of biocatalysis presents an exciting avenue for the stereoselective synthesis of this compound. Enzymes could offer a green and efficient alternative to traditional chemical methods for introducing the chiral center. The development of novel enzymatic transformations for the synthesis of functionalized hydroxyimidamides would be a significant advancement.

Advanced analytical techniques will also play a pivotal role. Techniques such as multidimensional NMR spectroscopy and X-ray crystallography will be essential for unambiguously determining the three-dimensional structure of the molecule and its potential complexes. Mass spectrometry-based techniques can be utilized for detailed metabolic profiling and for studying its interactions with biological macromolecules.

Future research should also focus on the development of novel delivery systems if a therapeutic application is identified. Encapsulation technologies or prodrug strategies could be employed to enhance its stability and bioavailability.

Q & A

Q. What are the standard protocols for synthesizing N'-hydroxy-2-methoxybutanimidamide, and what reagents are critical for its formation?

The synthesis typically involves multi-step reactions, including condensation and hydroxylation. Key reagents include hydroxylating agents (e.g., hydrogen peroxide) and amines for carboximidamide formation. Solvents like dimethylformamide or ethanol are used to optimize reaction efficiency. Temperature control and pH adjustment are critical to avoid decomposition .

Q. Which analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard for confirming molecular structure and purity. High-performance liquid chromatography (HPLC) can assess purity, while X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. How does this compound exhibit enzyme inhibitory activity, and what methods quantify this effect?

The compound binds to enzyme active sites (e.g., proteases), disrupting catalytic activity. Inhibition is quantified using IC50 values, determined via enzymatic assays under controlled pH and temperature. Fluorescence-based assays or spectrophotometric methods track substrate conversion rates .

Q. What are the stability considerations for handling this compound in laboratory settings?

The compound is stable under standard conditions but degrades under extreme pH or temperatures (>100°C). Storage in inert atmospheres (e.g., argon) and avoidance of prolonged light exposure are recommended. Stability assessments via accelerated aging studies (40°C/75% RH) can predict shelf-life .

Q. How does the methoxy group in this compound influence its reactivity compared to non-substituted analogs?

The methoxy group enhances electron density on the amidine backbone, increasing nucleophilicity. This promotes interactions with electrophilic enzyme residues, as shown in comparative studies with benzamidine derivatives lacking methoxy substituents .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized while minimizing byproduct formation?

Yield optimization requires precise control of reaction stoichiometry, solvent polarity, and temperature. For example, a 20% excess of hydroxylamine at 60°C in ethanol improves yield to >85%. Byproducts like over-oxidized derivatives are mitigated using scavengers (e.g., ascorbic acid) .

Q. What strategies resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Meta-analysis of kinetic parameters (Km, Vmax) under standardized protocols is recommended. Cross-validation with isothermal titration calorimetry (ITC) can confirm binding affinities .

Q. How do structural analogs of this compound differ in inhibitory potency, and what molecular features drive these differences?

Analogues like 4-bromo-N-hydroxybenzamidine exhibit stronger inhibition due to halogen-induced electron withdrawal, enhancing electrophilic interactions. Substituent positioning (meta vs. para) also affects steric compatibility with enzyme active sites, as shown in comparative docking studies .

Q. What mechanistic insights explain the dual reversible/covalent binding modes of this compound with target enzymes?

The hydroxylamine group enables reversible hydrogen bonding, while the amidine moiety forms transient covalent adducts with catalytic serine or cysteine residues. Time-dependent inactivation assays and X-ray crystallography elucidate these dual mechanisms .

Q. How can computational methods predict novel derivatives of this compound with enhanced bioactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Molecular dynamics simulations predict binding stability, while QSAR models correlate structural features (e.g., logP, polar surface area) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.